molecular formula C22H18N4OS B287566 [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

Cat. No. B287566
M. Wt: 386.5 g/mol
InChI Key: IZLRWYJVWLDYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether has significant biochemical and physiological effects. It has been found to induce cell death in cancer cells and inhibit the growth of microorganisms and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several potential future directions for research on [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether. One area of interest is the development of new antibiotics and antifungal agents using this compound. It also has potential applications in cancer therapy, and further research is needed to fully understand its mechanism of action and potential use in cancer treatment. Additionally, more studies are needed to determine its safety and toxicity profile and to optimize its synthesis method for industrial-scale production.
Conclusion:
In conclusion, [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand its potential applications and optimize its use in various fields.

Synthesis Methods

The synthesis of [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether involves the reaction of 2-naphthol with 2-bromoethyl methylthiocarbamate in the presence of potassium carbonate. The resulting product is then reacted with 2-methylbenzylamine and sodium azide to form the final product. This method has been optimized for high yield and purity.

Scientific Research Applications

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its anticancer properties and potential use in cancer therapy.

properties

Product Name

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H18N4OS/c1-15-6-2-3-8-17(15)13-20-23-24-22-26(20)25-21(28-22)14-27-19-11-10-16-7-4-5-9-18(16)12-19/h2-12H,13-14H2,1H3

InChI Key

IZLRWYJVWLDYDG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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